molecular formula C6H16ClN3O3S B13537577 N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride

N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride

Cat. No.: B13537577
M. Wt: 245.73 g/mol
InChI Key: FTEMZNROROFMCE-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride: is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a morpholine ring substituted with an aminoethyl group and a sulfonamide group. This compound is often used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride typically involves the reaction of ethanolamine with dichloromethane to form an intermediate, followed by the addition of benzyl chloroformate under alkaline conditions. This intermediate is then reacted with 4-tosyl chloride in dichloromethane to form another intermediate, which is further reacted with morpholine in acetonitrile. The final step involves catalytic hydrogenation in methanol to produce this compound .

Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

  • 4-(2-Aminoethyl)morpholine
  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • 4-(2-Aminoethyl)benzenesulfonamide

Comparison: N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride is unique due to its specific structural features, such as the presence of both a morpholine ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar counterparts .

Properties

Molecular Formula

C6H16ClN3O3S

Molecular Weight

245.73 g/mol

IUPAC Name

N-(2-aminoethyl)morpholine-4-sulfonamide;hydrochloride

InChI

InChI=1S/C6H15N3O3S.ClH/c7-1-2-8-13(10,11)9-3-5-12-6-4-9;/h8H,1-7H2;1H

InChI Key

FTEMZNROROFMCE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)NCCN.Cl

Origin of Product

United States

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